molecular formula C6H11N3O5 B11752711 (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol

(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol

Cat. No.: B11752711
M. Wt: 205.17 g/mol
InChI Key: BFWPUXLMVHSPRI-BSQWINAVSA-N
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Description

(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its azido group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol typically involves multi-step organic reactions. One common method starts with the protection of hydroxyl groups followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the azido group.

    Substitution: Sodium azide (NaN3) in the presence of a suitable solvent and catalyst is often used for introducing the azido group.

Major Products

The major products formed from these reactions include amines, carbonyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol: Characterized by its azido group and multiple hydroxyl groups.

    (2S,3R,4R,5R)-5-[(1S)-1-amino-2-hydroxyethyl]oxolane-2,3,4-triol: Similar structure but with an amino group instead of an azido group.

    (2S,3R,4R,5R)-5-[(1S)-1-azido-2-methoxyethyl]oxolane-2,3,4-triol: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The uniqueness of this compound lies in its combination of an azido group and multiple hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications.

Biological Activity

The compound (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol is a complex organic molecule that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies that highlight its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C8H13N3O4C_8H_{13}N_3O_4 with a molecular weight of approximately 217.21 g/mol. The structure features an oxolane ring with azido and hydroxyethyl substituents, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₈H₁₃N₃O₄
Molecular Weight217.21 g/mol
CAS NumberNot available
SolubilitySoluble in water
Melting PointNot determined

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, a comparative analysis of azido-containing compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Antitumor Activity

Research has demonstrated that this compound may possess antitumor properties. In vitro studies using human cancer cell lines (e.g., A431 epidermoid carcinoma) revealed that azido derivatives induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated increased levels of apoptotic markers upon treatment with the compound, highlighting its potential as an anticancer agent .

Immunomodulatory Effects

The immunomodulatory effects of this compound have been explored in several studies. For instance, it has been shown to stimulate lysosomal activity in mouse splenocytes, suggesting a role in enhancing immune responses. This property could be beneficial in developing treatments for immunocompromised conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of azido derivatives against Pseudomonas aeruginosa. The results indicated that these compounds significantly inhibited biofilm formation and bacterial growth, supporting their use as novel antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated A431 cells with varying concentrations of the compound. The findings revealed a clear correlation between concentration and apoptosis rates, with higher concentrations leading to increased cell death. This suggests a promising avenue for further cancer research and potential therapeutic applications .

Properties

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3+,4+,5+,6-/m0/s1

InChI Key

BFWPUXLMVHSPRI-BSQWINAVSA-N

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)N=[N+]=[N-])O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O

Origin of Product

United States

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